
4-pyridin-3-yl-3-thiophen-2-yl-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-pyridin-3-yl-3-thiophen-2-yl-1H-quinolin-2-one is a heterocyclic compound that features a quinoline core substituted with pyridine and thiophene rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-pyridin-3-yl-3-thiophen-2-yl-1H-quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by cyclization and oxidation steps to form the quinoline core . The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-pyridin-3-yl-3-thiophen-2-yl-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic uses.
Industry: Used in the development of novel materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-pyridin-3-yl-3-thiophen-2-yl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol: Similar in structure but with a pyrimidine core.
1-(pyridin-4-yl)ethan-1-one: Contains a pyridine ring but lacks the quinoline and thiophene moieties.
Uniqueness
4-pyridin-3-yl-3-thiophen-2-yl-1H-quinolin-2-one is unique due to its specific combination of pyridine, thiophene, and quinoline rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C18H12N2OS |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
4-pyridin-3-yl-3-thiophen-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C18H12N2OS/c21-18-17(15-8-4-10-22-15)16(12-5-3-9-19-11-12)13-6-1-2-7-14(13)20-18/h1-11H,(H,20,21) |
InChI-Schlüssel |
BDNAUFQPIMECIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=CC=CS3)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


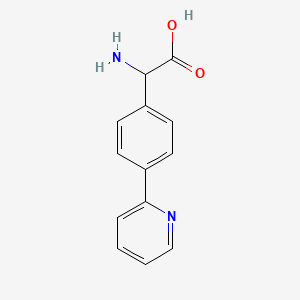
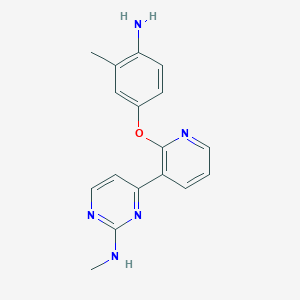
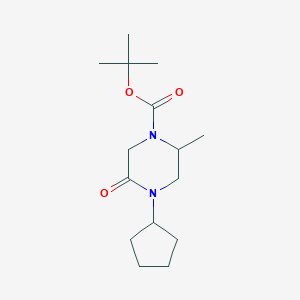
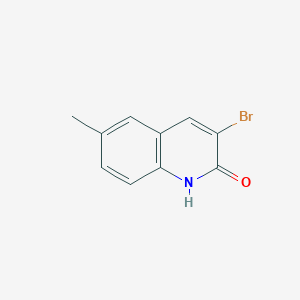


![N-[3-(2H-triazol-4-yl)phenyl]acetamide](/img/structure/B13879594.png)


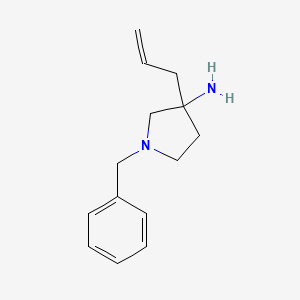
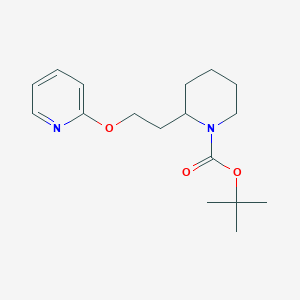
![4-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]benzene-1,4-diamine](/img/structure/B13879623.png)
![(4-Methoxyphenyl)methyl 3-chloro-2-[4-[(4-methoxyphenyl)methoxy]phenyl]-3-oxopropanoate](/img/structure/B13879629.png)

